N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide
Description
N-[(3S,4S)-6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide is a chiral benzamide derivative featuring a dihydrochromen scaffold fused with a substituted benzamide moiety.
Properties
IUPAC Name |
N-(6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-chloro-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIRNOPGJTBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870127 | |
| Record name | N-(6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-3-chloro-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tonabersat involves several steps, starting with the preparation of the benzopyran core. The synthetic route typically includes the following steps:
Formation of the benzopyran core: This involves the cyclization of a suitable precursor to form the benzopyran ring.
Functionalization: Introduction of functional groups such as acetyl, chloro, and fluoro groups to the benzopyran core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for tonabersat are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Tonabersat undergoes several types of chemical reactions, including:
Oxidation: Tonabersat can undergo oxidation reactions, particularly at the hydroxyl group on the benzopyran ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups on the benzopyran ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and fluorine gas. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tonabersat.
Scientific Research Applications
N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide is a synthetic compound with a molecular formula of . It has a molecular weight of approximately 391.8 g/mol . The compound features a chromene moiety, a benzamide group, and halogen substituents. It also possesses stereocenters at the chromene ring, which contributes to its biological properties.
Potential Therapeutic Applications
This compound has demonstrated promising biological activities, particularly in neuroprotection and anti-inflammatory effects, suggesting potential therapeutic applications in related conditions.
Interaction with Biological Targets
Studies have been conducted to understand how this compound interacts with various biological targets. These interaction studies are crucial for elucidating the compound's mechanism of action and potential effects on biological pathways.
Applications in Medicinal Chemistry
The compound and its derivatives can be used to explore structure-activity relationships, which is crucial in drug discovery and development. By introducing various substituents on the chromene and benzamide portions, researchers can create diverse derivatives with altered biological activities and improved pharmacological profiles.
Mechanism of Action
Tonabersat exerts its effects primarily by inhibiting connexin43 hemichannels. Connexin43 hemichannels are involved in the release of adenosine triphosphate (ATP) during ischemia and reperfusion phases, contributing to inflammation and neuronal damage. By blocking these hemichannels, tonabersat reduces ATP release and subsequent inflammatory responses . Additionally, tonabersat has been shown to inhibit cortical spreading depression, a key mechanism underlying migraines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes align it with two classes of analogs:
- Benzamide-based agrochemicals (e.g., fluazuron, diflubenzuron) from .
- Chlorinated heterocyclic intermediates (e.g., 3-chloro-N-phenyl-phthalimide) from .
Table 1: Structural and Functional Comparison
Key Observations:
Benzamide Agrochemicals :
- The target compound shares the benzamide backbone with fluazuron and diflubenzuron, both of which are urea derivatives acting as insect growth regulators . The presence of chloro and fluoro substituents in the target compound mirrors the halogenated motifs critical for bioactivity in these pesticides. However, the dihydrochromen scaffold and stereochemistry distinguish it from simpler benzamide agrochemicals.
Chlorinated Heterocycles: 3-Chloro-N-phenyl-phthalimide () is a precursor for polyimides, highlighting the role of chloro substituents in stabilizing reactive intermediates during polymerization .
Functional Group Impact: The acetyl and hydroxy groups on the dihydrochromen ring could enhance solubility or binding affinity compared to non-polar analogs like diflubenzuron. The 2,2-dimethyl substituents may confer steric protection against metabolic degradation.
Biological Activity
N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide, also known as Tonabersat, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Tonabersat is , with a molecular weight of approximately 391.8 g/mol. The structure features a chromene moiety and a benzamide group, along with halogen substituents that contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.8 g/mol |
| Stereocenters | Yes |
| Key Structural Features | Chromene and benzamide groups |
Tonabersat exhibits several biological activities that are primarily linked to its neuroprotective and anti-inflammatory properties:
- Neuroprotection : The compound has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity. It is believed to modulate cholinergic neurotransmission, which is crucial for cognitive functions. Inhibition of acetylcholinesterase (AChE) activity is one proposed mechanism through which Tonabersat may exert its effects .
- Anti-inflammatory Effects : Research indicates that Tonabersat may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating neurodegenerative conditions where inflammation plays a key role.
In Vitro Studies
In vitro studies have demonstrated that Tonabersat effectively inhibits AChE and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive function in models of Alzheimer's disease .
Case Studies
- Neuroprotective Activity : A study reported that Tonabersat exhibited significant neuroprotective effects against NMDA-induced neurotoxicity in cultured neurons. The compound demonstrated an IC50 value as low as 0.28 nM, indicating potent protective properties against excitotoxic damage .
- Inflammation Modulation : Another study highlighted the compound's ability to reduce the levels of inflammatory markers in models of neuroinflammation. This suggests a dual role in both protecting neurons and mitigating inflammatory responses.
Comparative Analysis with Similar Compounds
Tonabersat shares structural similarities with other compounds known for their neuroprotective effects. Below is a comparison table highlighting its unique features relative to similar agents:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tonabersat | Chromene structure; halogenated benzamide | Potent neuroprotective and anti-inflammatory effects |
| Galantamine | Alkaloid with AChE inhibitory action | Used primarily for Alzheimer's treatment |
| Memantine | Uncompetitive NMDA receptor antagonist | Effective in moderate to severe Alzheimer's |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromene cyclization | Resorcinol, acetylacetone, H₂SO₄, 80°C, 6h | 65-70 | 90-95 |
| Benzamide coupling | Acyl chloride, TEA, DCM, RT, 12h | 85-90 | 98 |
Advanced Question: How can contradictory data between in vitro enzyme inhibition and in vivo efficacy be analyzed?
Methodological Answer:
Contradictions often arise from differences in bioavailability, metabolic stability, or off-target effects. To resolve this:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolic pathways (e.g., CYP450 assays) to identify rapid clearance or inactive metabolites .
- Target engagement assays : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to the intended target in cellular lysates .
- Dose-response optimization : Conduct in vivo studies with staggered dosing regimens to account for species-specific metabolic differences .
Q. Example Workflow :
Validate in vitro activity using recombinant enzymes (IC₅₀ ≤ 50 nM).
Perform ADME (Absorption, Distribution, Metabolism, Excretion) studies in rodent models.
Cross-validate results with CRISPR-edited cell lines to rule off-target effects.
Basic Question: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl group at C6) and stereochemistry via NOESY correlations between H3 and H4 protons .
- X-ray Crystallography : Resolves absolute configuration of the (3S,4S) centers; requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₁ClFNO₄) with <2 ppm error .
Q. Table 2: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3 | 4.25 | d (J=5.1 Hz) | Chromene C3-OH |
| H4 | 3.78 | m | Chromene C4-N linkage |
| Acetyl | 2.42 | s | C6-COCH₃ |
Advanced Question: What strategies are used to study target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding in cell lysates or intact cells .
- Chemical proteomics : Use immobilized compound analogs to capture interacting proteins from cell extracts, identified via mass spectrometry .
Case Study :
In a 2024 study, a fluorinated analog of the compound was synthesized with a biotin tag. Streptavidin pull-downs from cancer cell lysates identified binding partners, including kinase X, validating its role in apoptosis regulation .
Basic Question: How is purity optimized during synthesis, and what impurities are commonly observed?
Methodological Answer:
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers or acetylated byproducts .
- Common impurities :
Advanced Question: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict binding modes to target enzymes and identify residues critical for affinity (e.g., hydrogen bonds with Tyr123) .
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2-3), solubility (>50 µM), and CYP450 inhibition risks .
- Metabolic site prediction : Identify labile positions (e.g., acetyl group) prone to hydrolysis using MetaSite; modify with electron-withdrawing groups (e.g., CF₃) to enhance stability .
Example Optimization :
Replacing the acetyl group with a trifluoromethyl ketone improved metabolic stability (t₁/₂ increased from 1.2 h to 4.5 h in human liver microsomes) .
Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) at 10 µM compound concentration .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48 h exposure .
- Solubility screening : Use nephelometry in PBS (pH 7.4) and simulated gastric fluid to identify formulation challenges .
Advanced Question: How can researchers address low aqueous solubility in preclinical studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters or PEGylated groups to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100-200 nm size) for sustained release; characterize via dynamic light scattering (DLS) .
- Co-solvent systems : Use Cremophor EL or cyclodextrin complexes for in vivo administration; validate stability via HPLC .
Q. Table 3: Solubility Enhancement Strategies
| Method | Solubility (µg/mL) | Bioavailability (%) |
|---|---|---|
| Native compound | 5.2 | 12 |
| Cyclodextrin complex | 45.8 | 38 |
| PLGA nanoparticles | 22.3 (sustained) | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
